Inocoterone
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
83646-97-3 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
(3S,3aS,9aS,9bS)-6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3/t12-,13+,15+,16+/m1/s1 |
InChIキー |
DOTDLCMVUVGSDP-VRKREXBASA-N |
SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
異性体SMILES |
CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |
正規SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
他のCAS番号 |
83646-97-3 |
製品の起源 |
United States |
準備方法
Micelle-Based Drug Delivery Systems for Hydrophobic Agents
Micelle formulations enhance the solubility and bioavailability of poorly water-soluble drugs, a challenge common to many androgen receptor inhibitors. Patent WO2018037310A1 details a method for preparing Enzalutamide micelles, which may serve as a model for similar compounds.
Amphiphilic Block Copolymer Selection
The patent emphasizes the use of amphiphilic block copolymers, such as poloxamers or polyethylene glycol-polycaprolactone (PEG-PCL) derivatives, to encapsulate hydrophobic drugs. These polymers self-assemble into micelles in aqueous environments, with hydrophobic cores solubilizing the drug and hydrophilic shells stabilizing the dispersion.
Film Dispersion Technique
Key steps include:
- Dissolving Enzalutamide and the copolymer in an organic solvent (e.g., ethanol or acetone).
- Rotary evaporation to form a drug-polymer film.
- Hydration with deionized water under ultrasonication to form micelles.
- Centrifugation to remove unencapsulated drug particles.
This method achieves drug loading capacities exceeding 6% and particle sizes below 200 nm, critical for systemic circulation.
Table 1: Micelle Preparation Parameters for Enzalutamide
| Parameter | Value/Range |
|---|---|
| Drug Loading Capacity | ≥6% |
| Particle Size | 50–200 nm |
| Encapsulation Efficiency | >90% |
| Storage Stability | 6 months at 4°C |
Solvent-Microparticle (SMP) Topical Formulations
Patent US20100029781A1 outlines SMP techniques for drugs like dapsone, which parallel the challenges of formulating hydrophobic androgen inhibitors.
Dual-Phase Drug Delivery
SMP formulations combine dissolved and particulate drug forms to optimize bioavailability:
- Solvent Selection : Water-miscible organic solvents (e.g., diethyleneglycol monoethyl ether) dissolve the drug.
- Controlled Precipitation : Adding water precipitates microparticles while maintaining dissolved drug levels.
- Gelation : Thickeners like carbomers stabilize the dispersion.
For a hypothetical compound like Inocoterone, this method could yield a topical gel with 5% drug loading, partitioned between dissolved and solid phases.
Table 2: SMP Formulation Components and Ratios
| Component | Concentration Range |
|---|---|
| Organic Solvent | 10–40% |
| Water | 60–90% |
| Thickener (Carbomer 980) | 0.5–2% |
| Drug (Solid + Dissolved) | 0.3–5% |
Multi-Step Organic Synthesis of Peptidomimetic Compounds
The synthesis of protease inhibitors in research-solution.com’s Organic Chemistry of Drug Synthesis provides a template for complex heterocyclic structures common to androgen antagonists.
Chiral Auxiliary-Assisted Synthesis
For darunavir, critical steps include:
- Oxazolidinone Chiral Induction : Ensures stereochemical control during alkylation.
- Ozonolysis and Reductive Amination : Constructs key amine intermediates.
- Enzyme-Mediated Resolution : Lipases isolate enantiomerically pure products.
Applying these steps to an androgen inhibitor might involve:
- Step 1 : Alkylation of a benzofuran precursor.
- Step 2 : Ozonolytic cleavage to introduce ketone groups.
- Step 3 : Enzymatic resolution to obtain the active enantiomer.
Table 3: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chiral Alkylation | LDA, Allyl Iodide, −78°C | 75% |
| Ozonolysis | O₃, MeOH/CH₂Cl₂, −70°C | 82% |
| Enzymatic Resolution | Immobilized Lipase, pH 7.0 | 98% ee |
Polymorph Control and Crystallization Techniques
The physical form of a drug profoundly impacts its solubility and stability. Patent US20100029781A1 highlights strategies for controlling polymorphism:
Precipitation Parameters
- Solvent Composition : Ethoxydiglycol/water ratios influence crystal habit.
- Temperature Gradients : Slow cooling favors stable polymorphs.
- Seeding : Introducing pre-formed crystals directs crystallization.
For a crystalline androgen inhibitor, optimal conditions might involve:
- 30% ethoxydiglycol in water.
- Cooling from 50°C to 25°C at 0.5°C/min.
- Seed crystals of Form I polymorph.
Scale-Up Challenges in Industrial Production
Transitioning from lab-scale to manufacturing requires addressing:
Micelle Batch Consistency
SMP Precipitation Uniformity
- Mixing Dynamics : Turbulent flow ensures homogeneous microparticle distribution.
- Shear Stress Management : High-shear homogenizers reduce particle size but risk drug degradation.
化学反応の分析
イノコテロンは、ステロイド様化合物に典型的な様々な化学反応を受けます。
酸化: イノコテロンは、様々な酸化誘導体を生成するために酸化することができます。
還元: 還元反応は、イノコテロンをその還元形に変換することができます。
置換: 置換反応は、ステロイド骨格の様々な位置で発生する可能性があります。これらの反応の一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応の様々な触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
イノコテロンは、その抗アンドロゲン特性により、ニキビ治療における潜在的な用途について主に研究されてきました . 臨床試験では、イノコテロン酢酸エステルは、炎症性ニキビ病変の減少に、控えめながらも統計的に有意な有効性を示しました 皮膚科学以外では、イノコテロンの他の科学研究への応用に関する情報は限られています。
科学的研究の応用
Clinical Studies
1. Efficacy in Treating Acne
A significant multicenter, double-blind study conducted with 126 male subjects evaluated the efficacy of a 10% topical solution of inocoterone over 16 weeks. The study aimed to assess its impact on inflammatory acne lesions:
- Study Design : Participants applied the this compound solution twice daily compared to a vehicle solution.
- Results :
- By week 12, there was a 24% reduction in inflammatory papules and pustules in the this compound group versus 10% in the control group.
- By week 16, reductions increased to 26% compared to 13% for the vehicle group.
- Overall, while this compound showed statistically significant improvements in inflammatory lesions, changes in comedo counts and sebum excretion rates were not significantly different between groups .
Data Table: Clinical Trial Results
| Time Point | This compound Group (%) | Vehicle Group (%) | Statistical Significance |
|---|---|---|---|
| Week 12 | 24 | 10 | p < 0.05 |
| Week 16 | 26 | 13 | p < 0.05 |
Broader Applications
While acne treatment is the primary focus of research on this compound, its antiandrogenic properties suggest potential applications in other conditions influenced by androgens:
- Polycystic Ovary Syndrome (PCOS) : Given its role in managing androgen levels, this compound may assist in treating symptoms associated with PCOS.
- Hirsutism : The compound could be explored as a treatment option for excessive hair growth due to its antiandrogenic effects.
作用機序
類似化合物との比較
Mechanism and Structural Comparison
| Compound | Class | Mechanism | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Inocoterone | Non-steroidal antiandrogen | AR antagonist (competitive binding) | 290.4 | Cyclized indole, acetyl/propyl groups |
| Clascoterone | Non-steroidal antiandrogen | AR antagonist (cortexolone derivative) | 486.6 | Steroid backbone with 17α-propionate |
| Flutamide | Non-steroidal antiandrogen | AR antagonist (systemic action) | 276.2 | Nitroaromatic structure |
| Spironolactone | Steroidal antiandrogen | AR antagonist, aldosterone antagonist | 416.6 | Steroid backbone with lactone ring |
Key Insights :
- Structural Diversity: this compound and Clascoterone are both topical AR antagonists but differ in backbone structure (indole vs. steroid) . Flutamide and Spironolactone are systemic agents with distinct safety profiles .
- Topical vs. Systemic: this compound and Clascoterone avoid systemic side effects (e.g., gynecomastia, hypertension) associated with Flutamide and Spironolactone .
Clinical Efficacy in Acne
| Compound | Study Population | Lesion Reduction (%) | Trial Duration | Significance vs. Placebo |
|---|---|---|---|---|
| This compound | Males (n=126) | 24–26% (inflammatory) | 16 weeks | p < 0.05 |
| Clascoterone | Males/Females | 18–30% (total lesions) | 12 weeks | p < 0.01 |
| Adapalene/BPO | Mixed | 35–50% (total lesions) | 12 weeks | p < 0.001 |
Key Insights :
- This compound shows moderate efficacy against inflammatory lesions but is less potent than combination therapies like Adapalene/Benzoyl Peroxide (BPO) .
- Clascoterone, approved as Winlevi®, has broader approval for both sexes but requires longer application for comparable results .
Key Insights :
- This compound’s favorable safety profile makes it a candidate for long-term use, though it remains investigational .
生物活性
Inocoterone, also known as this compound acetate (RU 882), is a nonsteroidal antiandrogen that has garnered attention for its potential therapeutic applications, particularly in the treatment of acne. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and relevant research findings.
This compound functions primarily as an antiandrogen by binding to androgen receptors (AR) in the skin. This binding inhibits the action of androgens, which are hormones that can exacerbate acne by increasing sebum production and promoting inflammation. The compound's antiandrogenic properties make it a candidate for treating conditions influenced by androgens, such as acne vulgaris.
Clinical Efficacy
A pivotal study conducted on 126 male subjects with facial acne evaluated the efficacy of a 10% topical solution of this compound over a 16-week period. The study was designed as a double-blind, multicenter trial comparing this compound with a vehicle solution. The primary outcome was the reduction in inflammatory acne lesions.
Results Summary
| Time Point | This compound Group Reduction (%) | Vehicle Group Reduction (%) | Statistical Significance |
|---|---|---|---|
| Week 12 | 24% | 10% | p < 0.05 |
| Week 16 | 26% | 13% | p < 0.05 |
The results indicated that subjects treated with this compound experienced a statistically significant reduction in inflammatory papules and pustules compared to those receiving the vehicle solution. By week 12, the this compound group showed a 24% reduction in lesions, which increased to 26% by week 16. Notably, there were no serious adverse reactions reported during the study, highlighting the safety profile of this compound in this context .
Case Studies and Additional Findings
Further investigations into the biological activity of this compound have provided insights into its broader implications for skin health. For instance:
- Anti-inflammatory Effects : this compound may reduce inflammatory markers associated with acne. Research suggests that it dampens inflammatory responses by modulating cytokine levels, particularly TNFα, which plays a critical role in acne pathogenesis .
- Sebum Production : Although global assessments of sebum excretion rates did not show significant differences between treatment groups in clinical trials, other studies indicate that antiandrogens like this compound may indirectly influence sebocyte activity through AR suppression .
Comparative Analysis with Other Treatments
This compound's efficacy can be compared with other common treatments for acne:
| Treatment Type | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Nonsteroidal antiandrogen | Modest reduction (26%) | Minimal adverse effects |
| Oral Isotretinoin | Vitamin A derivative | Significant reduction | Severe side effects |
| Topical Retinoids | Keratolytic | Moderate reduction | Skin irritation |
| Antibiotics (e.g., Doxycycline) | Antibacterial | Moderate reduction | Gastrointestinal issues |
This compound presents a unique profile as it offers antiandrogenic benefits without some of the more severe side effects associated with systemic therapies like isotretinoin.
Q & A
Q. What experimental protocols are recommended for assessing Inocoterone’s efficacy in pre-clinical models?
To evaluate efficacy, use standardized in vitro assays (e.g., receptor binding affinity, enzyme inhibition) followed by in vivo studies in disease-relevant animal models. Ensure dose-response curves are generated with at least three dosage levels, including a vehicle control. Endpoints should align with the compound’s hypothesized mechanism of action (e.g., biomarker quantification, histopathological analysis). Reproducibility requires detailed documentation of experimental conditions (temperature, solvent, administration route) .
Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?
Adopt a phased approach:
- Phase 1: Determine the maximum tolerated dose (MTD) via acute toxicity studies in rodents, monitoring organ-specific biomarkers (e.g., liver enzymes, renal function).
- Phase 2: Conduct sub-chronic dosing (14–28 days) to identify no-observed-adverse-effect levels (NOAEL). Use pharmacokinetic profiling to correlate plasma concentrations with toxicity markers. Reference OECD Guidelines for chemical testing to ensure regulatory alignment .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data?
Apply non-compartmental analysis (NCA) for parameters like AUC, Cmax, and half-life. For complex metabolic pathways, use compartmental modeling (e.g., two-compartment model) in software such as Phoenix WinNonlin. Ensure power analysis is performed during study design to validate sample size .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Step 1: Conduct a systematic review of existing literature to categorize discrepancies (e.g., assay variability, model organism differences).
- Step 2: Replicate key experiments under controlled conditions, standardizing variables like cell lines, buffer composition, and detection methods.
- Step 3: Use orthogonal assays (e.g., CRISPR knockouts, structural biology) to validate target engagement. Contradictions may arise from off-target effects or context-dependent signaling, necessitating pathway enrichment analysis .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?
Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Prioritize nodes with high betweenness centrality in interaction networks to identify key pathways. Validate findings via siRNA knockdown or chemical probes in in vitro models .
Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
- Quality Control: Implement HPLC-PDA and NMR to verify purity (>98%) and structural consistency.
- Standardization: Use a single synthetic route with documented intermediates.
- Blinding: Ensure compound aliquots are coded to prevent observer bias in efficacy/toxicity assessments. Report lot numbers and characterization data in supplementary materials .
Methodological Frameworks
Q. Which frameworks (e.g., PICO, FINER) are suitable for structuring hypotheses about this compound’s therapeutic potential?
- PICO Framework: Define P opulation (e.g., murine models of X disease), I ntervention (this compound dosage), C omparison (standard therapy), and O utcome (survival rate, tumor volume).
- FINER Criteria: Ensure hypotheses are F easible (resources available), I nteresting (addresses knowledge gaps), N ovel (mechanistically distinct from existing drugs), E thical (animal welfare compliance), and R elevant (translational potential) .
Q. What steps ensure rigorous peer review of this compound-related manuscripts?
- Data Transparency: Share raw datasets (e.g., RNA-seq reads, chromatograms) in repositories like GEO or Zenodo.
- Reproducibility Checklist: Include detailed methods (equipment models, software versions) and negative controls.
- Conflict Disclosure: Declare funding sources and intellectual property ties .
Data Contradiction & Validation
Q. How can researchers differentiate between artifacts and true biological effects in this compound studies?
- Artifact Detection: Include vehicle controls, use isogenic cell lines, and repeat experiments across independent labs.
- Validation: Cross-verify findings with orthogonal techniques (e.g., Western blot for proteomics data). Statistical outliers should be re-tested, not excluded without justification .
Q. What meta-analysis approaches are robust for synthesizing fragmented this compound data across publications?
Use random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s test. Subgroup analyses (e.g., in vitro vs. in vivo) can identify context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
